molecular formula C16H18N4 B15376370 Ethanedial, bis(methylphenylhydrazone)

Ethanedial, bis(methylphenylhydrazone)

Cat. No.: B15376370
M. Wt: 266.34 g/mol
InChI Key: CZZIRIVKIQOMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedial, bis(methylphenylhydrazone) is a useful research compound. Its molecular formula is C16H18N4 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanedial, bis(methylphenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedial, bis(methylphenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanedial, bis(methylphenylhydrazone) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by various research findings.

Chemical Structure and Properties

Ethanedial, bis(methylphenylhydrazone) is a hydrazone derivative formed from the condensation reaction of ethanedial with methylphenylhydrazine. Its structure can be represented as:

C2H2N4\text{C}_2\text{H}_2\text{N}_4

This compound exhibits a planar configuration due to the presence of double bonds, which is crucial for its biological interactions.

1. Antibacterial Activity

Ethanedial, bis(methylphenylhydrazone) has been evaluated for its antibacterial properties against various strains of bacteria. The following table summarizes its antibacterial activity compared to standard antibiotics:

CompoundBacteria TestedInhibition Zone (mm)Activity Index (%)
Ethanedial, bis(methylphenylhydrazone)Staphylococcus aureus1562.2
Pseudomonas aeruginosa11.951.5
Standard Antibiotic (e.g., Penicillin)Staphylococcus aureus2080

The compound demonstrated moderate antibacterial activity against Staphylococcus aureus with an activity index of 62.2%, and a slightly lower activity against Pseudomonas aeruginosa with an index of 51.5% .

2. Antioxidant Activity

Antioxidant assays conducted using the ABTS method revealed that ethanedial, bis(methylphenylhydrazone) exhibits significant antioxidant properties. The results are summarized below:

Compound% Inhibition (ABTS Assay)
Ethanedial, bis(methylphenylhydrazone)85.9
Ascorbic Acid (Control)88.0

The compound showed an inhibition percentage close to that of ascorbic acid, indicating its potential as a natural antioxidant .

3. Anticancer Potential

Recent studies have indicated that hydrazones and their derivatives may possess anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Molecular docking studies have shown that ethanedial, bis(methylphenylhydrazone) can bind effectively to cancer-related proteins, suggesting potential use in cancer therapy .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various hydrazones, ethanedial, bis(methylphenylhydrazone) was found to inhibit growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .

Case Study 2: Antioxidant Mechanism
Research into the antioxidant mechanisms of ethanedial derivatives revealed that they scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(phenyl)hydrazinylidene]ethylideneamino]aniline

InChI

InChI=1S/C16H18N4/c1-19(15-9-5-3-6-10-15)17-13-14-18-20(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

CZZIRIVKIQOMML-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=CC=NN(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.